Abaperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

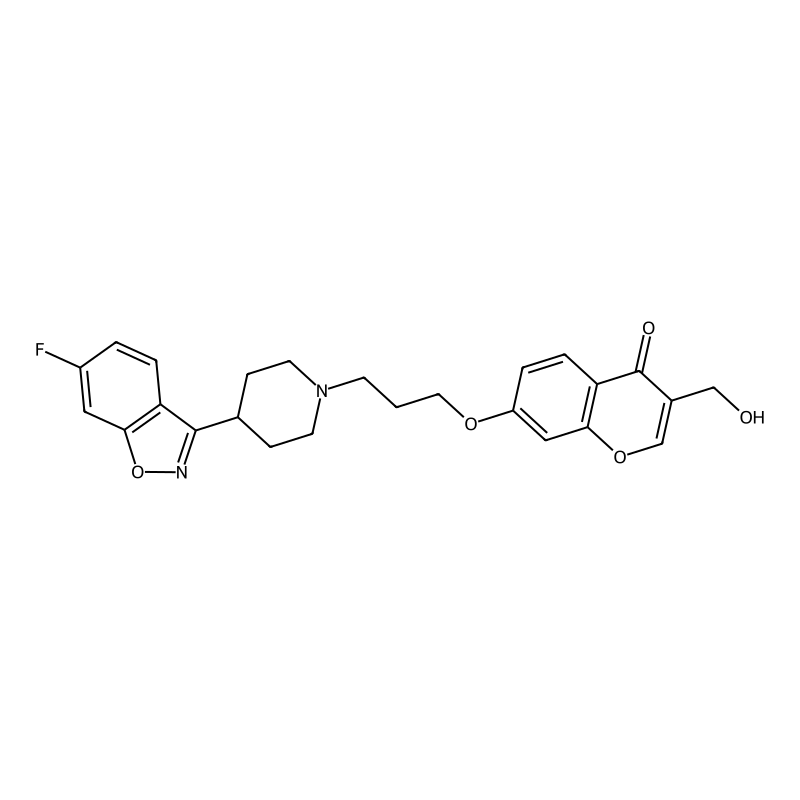

Abaperidone is a novel chemical compound classified as an atypical antipsychotic. Its chemical formula is C25H25FN2O5, and it features a complex structure that includes a benzisoxazole moiety. This compound has been noted for its pharmacological properties, particularly its potent antagonistic activity on serotonin 5-HT2A receptors and dopamine D2 receptors, with reported IC50 values of 6.2 nM and 17 nM, respectively . Abaperidone is being explored for its potential therapeutic effects in treating schizophrenia and other psychiatric disorders due to its unique receptor profile.

The biological activity of abaperidone is primarily attributed to its action as a dual antagonist of serotonin and dopamine receptors. This mechanism is significant in the context of treating psychotic disorders, where modulation of these neurotransmitter systems is crucial. Research has shown that abaperidone reduces the expression of heat shock protein-70 in the rat prefrontal cortex, indicating potential neuroprotective effects . Furthermore, studies suggest that it may exhibit fewer side effects compared to traditional antipsychotics, making it a candidate for further clinical investigation.

The synthesis of abaperidone involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final product. While specific synthetic routes are proprietary or not extensively detailed in public literature, general methods for synthesizing similar compounds often include:

- Formation of the Benzisoxazole Core: This may involve cyclization reactions from appropriate precursors.

- Introduction of Functional Groups: Steps to add amide or fluorinated groups to modify biological activity.

- Final Coupling Reactions: To assemble the complete structure through various coupling techniques.

These methods require careful optimization to yield high purity and yield of abaperidone.

Abaperidone's primary application lies in the field of psychiatry as an antipsychotic agent. Its ability to modulate serotonin and dopamine pathways positions it as a promising candidate for treating schizophrenia and possibly other mood disorders. Additionally, ongoing research aims to explore its efficacy in combination therapies or as part of polypharmacy approaches for complex psychiatric conditions .

Interaction studies have shown that abaperidone may exhibit synergistic effects when combined with other antipsychotic medications or adjunctive therapies. For instance, its interaction with clozapine has been investigated regarding their combined effects on neurotransmitter modulation and neuroprotective properties . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Abaperidone shares structural similarities with several other antipsychotic agents, particularly those containing benzisoxazole or related scaffolds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Activity | Distinguishing Features |

|---|---|---|---|

| Clozapine | Dibenzodiazepine | Dopamine receptor antagonist | Unique efficacy in treatment-resistant schizophrenia |

| Risperidone | Benzisoxazole | Serotonin/Dopamine antagonist | Broader receptor profile including α-adrenergic activity |

| Zonisamide | Benzisoxazole | Anticonvulsant | Primarily used for seizure disorders; less focus on psychosis |

| Lurasidone | Benzisothiazole | Serotonin/Dopamine antagonist | Stronger 5-HT7 receptor activity |

Abaperidone's unique receptor selectivity and pharmacological profile differentiate it from these compounds, potentially offering advantages in efficacy and side effect profiles for specific patient populations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Bolós J, Anglada L, Gubert S, Planas JM, Agut J, Príncep M, De la Fuente N, Sacristán A, Ortiz JA. 7-[3-(1-piperidinyl)propoxy]chromenones as potential atypical antipsychotics. 2. Pharmacological profile of 7-[3-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymeth yl)chromen -4-one (abaperidone, FI-8602). J Med Chem. 1998 Dec 31;41(27):5402-9. PubMed PMID: 9876110.